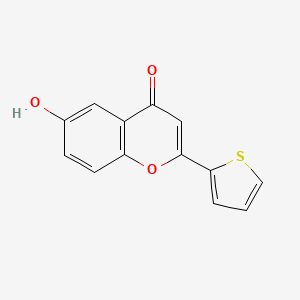

6-羟基-2-(2-噻吩基)-4H-色烯-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-2-(2-thienyl)-4H-chromen-4-one belongs to the chemical class of compounds known as chromenones, which are characterized by the chromene (or benzopyran) core structure fused with a ketone group. These compounds are significant in medicinal chemistry due to their diverse biological activities and presence in natural products.

Synthesis Analysis

The synthesis of related chromenone derivatives, such as thieno[2,3-c]xanthen-6-ones, can be achieved through photoirradiation processes, involving a tandem sigmatropic shift and cyclization from precursors like 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones. This method represents a green and clean route for the synthesis of chromenone derivatives under mild conditions without the need for hazardous reagents (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).

Molecular Structure Analysis

The structure of related compounds has been elucidated through various spectroscopic methods such as FTIR, NMR, and mass spectrometry, along with single-crystal X-ray crystallography. These techniques help in determining the molecular configuration, electron distribution, and spatial arrangement of atoms within the molecule, essential for understanding the compound's chemical behavior (Jindal et al., 2014).

Chemical Reactions and Properties

Chromenone derivatives can undergo various chemical reactions, including Michael addition, intramolecular aldol condensation, and oxidative aromatization. These reactions are utilized to synthesize novel benzo[c]chromen-6-one molecules bearing different substituents, highlighting the versatility and reactivity of the chromenone core (Poudel & Lee, 2014).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. For example, the crystal structure of related compounds provides insights into the molecular packing, intermolecular interactions, and stability of the material (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic properties, are determined by the chromenone core and the attached substituents. These properties are essential for the compound's biological activity and its potential use in pharmaceuticals and materials science. The electrochemical properties, for example, are crucial for understanding the redox behavior and potential therapeutic applications of chromenone derivatives (Nematollahi et al., 2008).

科学研究应用

合成和光致变色行为

已经探索了新的甲基诱导的线性和角向噻吩-2H-色烯的合成,重点介绍了通过涉及甲基化 6-羟基苯并[b]噻吩和炔丙醇的反应制备化合物。这些研究有助于理解这些化合物的变色行为,将它们的性质与萘并吡喃和先前制备的噻吩-2H-色烯等参考化合物进行比较,评估它们在连续照射下的抗疲劳性 (Queiroz 等人,2003).

绿色合成途径

研究开发了一种绿色清洁的途径,通过 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-色烯-4-酮的光照射合成噻吩[2,3-c]黄嘌呤-6-酮,展示了一种新的光反应及其串联σ迁移和环化的潜力。这种方法因其环保的方法而具有重要意义,有助于合成复杂杂环化合物 (Jindal 等人,2014).

分子内杂环化

分子内杂环化技术已被用于合成噻吩稠合的五元和六元氮和氧杂环,包括各种噻吩[3,2-b]吡咯和噻吩[3,2-b]呋喃。这些方法为新型杂环提供了高产率途径,突出了分子内反应在构建复杂杂环结构方面的多功能性和效率 (Acharya 等人,2017).

生物活性及应用

色烯衍生物的研究,包括 6-羟基-2-(2-噻吩基)-4H-色烯-4-酮,也深入探讨了它们的潜在生物活性。例如,色烯基化合物已被开发为荧光探针,用于快速检测硫醇,利用它们的生物相容性和在分子水平研究生物系统的潜在应用。此类研究强调了色烯衍生物在生理和病理背景下可视化硫醇通量的适用性,为疾病预防和治疗提供了见解 (Yang 等人,2019).

作用机制

属性

IUPAC Name |

6-hydroxy-2-thiophen-2-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHOMPFGMZBCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351965 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63046-12-8 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

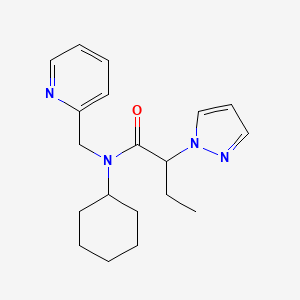

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

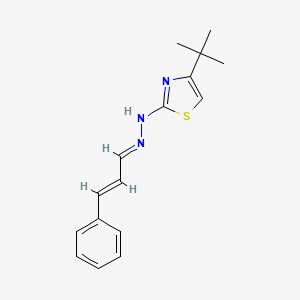

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

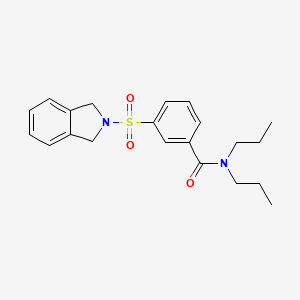

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)